Cas no 2228181-97-1 (methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate)

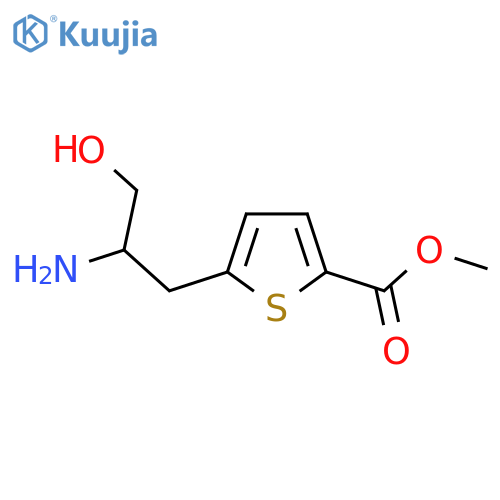

2228181-97-1 structure

商品名:methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate

methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate

- 2228181-97-1

- EN300-1787217

-

- インチ: 1S/C9H13NO3S/c1-13-9(12)8-3-2-7(14-8)4-6(10)5-11/h2-3,6,11H,4-5,10H2,1H3

- InChIKey: NDUCULHFYLLVCB-UHFFFAOYSA-N

- ほほえんだ: S1C(C(=O)OC)=CC=C1CC(CO)N

計算された属性

- せいみつぶんしりょう: 215.06161445g/mol

- どういたいしつりょう: 215.06161445g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 201

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 101Ų

methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1787217-0.05g |

methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate |

2228181-97-1 | 0.05g |

$1247.0 | 2023-09-19 | ||

| Enamine | EN300-1787217-5.0g |

methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate |

2228181-97-1 | 5g |

$4309.0 | 2023-06-02 | ||

| Enamine | EN300-1787217-1.0g |

methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate |

2228181-97-1 | 1g |

$1485.0 | 2023-06-02 | ||

| Enamine | EN300-1787217-10g |

methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate |

2228181-97-1 | 10g |

$6390.0 | 2023-09-19 | ||

| Enamine | EN300-1787217-0.1g |

methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate |

2228181-97-1 | 0.1g |

$1307.0 | 2023-09-19 | ||

| Enamine | EN300-1787217-10.0g |

methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate |

2228181-97-1 | 10g |

$6390.0 | 2023-06-02 | ||

| Enamine | EN300-1787217-2.5g |

methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate |

2228181-97-1 | 2.5g |

$2912.0 | 2023-09-19 | ||

| Enamine | EN300-1787217-0.25g |

methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate |

2228181-97-1 | 0.25g |

$1366.0 | 2023-09-19 | ||

| Enamine | EN300-1787217-5g |

methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate |

2228181-97-1 | 5g |

$4309.0 | 2023-09-19 | ||

| Enamine | EN300-1787217-0.5g |

methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate |

2228181-97-1 | 0.5g |

$1426.0 | 2023-09-19 |

methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate 関連文献

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

May C. Copsey,Tristram Chivers Dalton Trans., 2006, 4114-4123

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

2228181-97-1 (methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate) 関連製品

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量